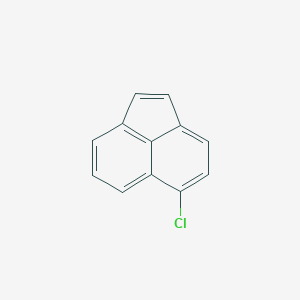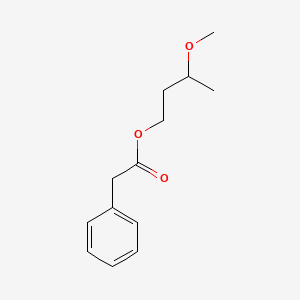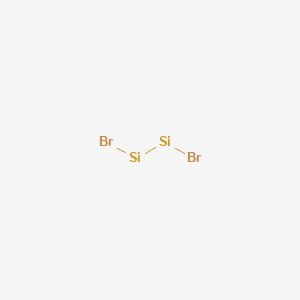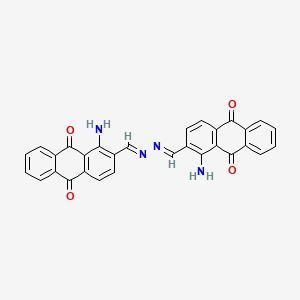![molecular formula C22H26O4S2 B14728538 Diethyl 2,3-bis[(4-methylphenyl)sulfanyl]butanedioate CAS No. 5324-51-6](/img/structure/B14728538.png)
Diethyl 2,3-bis[(4-methylphenyl)sulfanyl]butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2,3-bis[(4-methylphenyl)sulfanyl]butanedioate is a chemical compound known for its unique structure and properties It is characterized by the presence of two 4-methylphenylsulfanyl groups attached to a butanedioate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,3-bis[(4-methylphenyl)sulfanyl]butanedioate typically involves the reaction of diethyl butanedioate with 4-methylphenylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as esterification, thiolation, and purification to obtain the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound. The scalability of the process makes it feasible for large-scale production, catering to the demands of various industries.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2,3-bis[(4-methylphenyl)sulfanyl]butanedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols.
Substitution: The compound can participate in substitution reactions where the sulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Diethyl 2,3-bis[(4-methylphenyl)sulfanyl]butanedioate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of diethyl 2,3-bis[(4-methylphenyl)sulfanyl]butanedioate involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl groups play a crucial role in modulating the activity of these targets, leading to various biological effects. The compound may also influence cellular pathways, contributing to its observed activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 2,3-bis[(phenyl)sulfanyl]butanedioate
- Diethyl 2,3-bis[(4-chlorophenyl)sulfanyl]butanedioate
- Diethyl 2,3-bis[(4-methoxyphenyl)sulfanyl]butanedioate
Uniqueness
Diethyl 2,3-bis[(4-methylphenyl)sulfanyl]butanedioate is unique due to the presence of 4-methylphenylsulfanyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability and reactivity, making it suitable for various applications that similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
5324-51-6 |
|---|---|
Formule moléculaire |
C22H26O4S2 |
Poids moléculaire |
418.6 g/mol |
Nom IUPAC |
diethyl 2,3-bis[(4-methylphenyl)sulfanyl]butanedioate |
InChI |
InChI=1S/C22H26O4S2/c1-5-25-21(23)19(27-17-11-7-15(3)8-12-17)20(22(24)26-6-2)28-18-13-9-16(4)10-14-18/h7-14,19-20H,5-6H2,1-4H3 |
Clé InChI |
QVALTQGQDJPNDF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(C(=O)OCC)SC1=CC=C(C=C1)C)SC2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


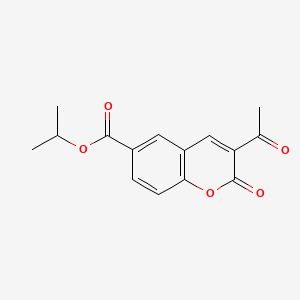
![4-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]benzenesulfonamide](/img/structure/B14728462.png)
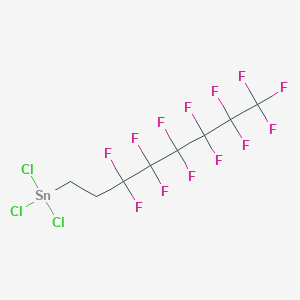
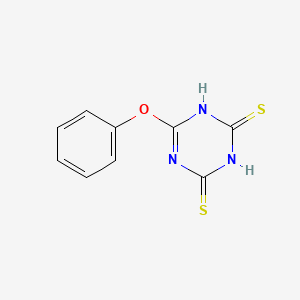
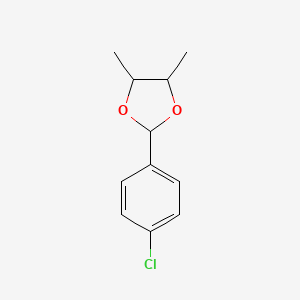
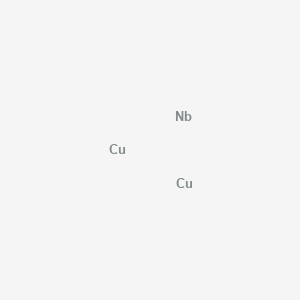
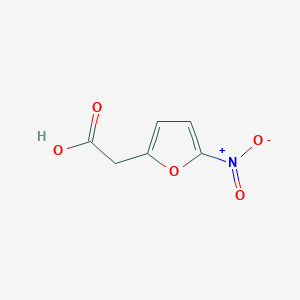
![1-[7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl]-2-[(2-phenylethyl)amino]ethanol](/img/structure/B14728513.png)

